3-Pyridinecarboximidamide, N-(2-hydroxy-3-(1-piperidinyl)propoxy)-, hydrochloride (1:2)

Catalog No.
S548353
CAS No.
66611-37-8
M.F
C14H24Cl2N4O2
M. Wt
351.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Pyridinecarboximidamide, N-(2-hydroxy-3-(1-piper...

CAS Number

66611-37-8

Product Name

3-Pyridinecarboximidamide, N-(2-hydroxy-3-(1-piperidinyl)propoxy)-, hydrochloride (1:2)

IUPAC Name

N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide;dihydrochloride

Molecular Formula

C14H24Cl2N4O2

Molecular Weight

351.3 g/mol

InChI

InChI=1S/C14H22N4O2.2ClH/c15-14(12-5-4-6-16-9-12)17-20-11-13(19)10-18-7-2-1-3-8-18;;/h4-6,9,13,19H,1-3,7-8,10-11H2,(H2,15,17);2*1H

InChI Key

ISGGVCWFTPTHIX-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC(CON=C(C2=CN=CC=C2)N)O.Cl.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

BGP 15, BGP-15, O-(3-piperidino-2-hydroxy-1-propyl)nicotinic amidoxime

Canonical SMILES

C1CCN(CC1)CC(CON=C(C2=CN=CC=C2)N)O.Cl.Cl

Isomeric SMILES

C1CCN(CC1)CC(CO/N=C(/C2=CN=CC=C2)\N)O.Cl.Cl

Description

The exact mass of the compound 3-Pyridinecarboximidamide, N-(2-hydroxy-3-(1-piperidinyl)propoxy)-, hydrochloride (1:2) is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Oximes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Availability

    Information on BGP-15 is found primarily in compound databases such as PubChem [] and DrugBank []. These entries provide details on the chemical structure, identifiers, and predicted properties, but lack specific information on research applications.

  • Potential Research Areas

    The structure of BGP-15 suggests potential areas for investigation. The presence of a pyridine ring and a carboximidamide group might indicate interest in its interaction with nicotinic receptors or other enzymes that utilize nicotinamide as a substrate. The piperidine ring system is present in many bioactive molecules, suggesting a possibility for other pharmacological activities.

  • Further Research

    More in-depth research into BGP-15 would be required to determine its specific biological effects and potential therapeutic applications. This might involve studies on isolated enzymes, cellular assays, or animal models.

Purity

>98% (or refer to the Certificate of Analysis)

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Enzyme Inhibitors

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

BGP-15

Dates

Modify: 2023-08-15
1: Literati-Nagy Z, Tory K, Literáti-Nagy B, Bajza A, Vígh L Jr, Vígh L, Mandl J, Szilvássy Z. Synergic insulin sensitizing effect of rimonabant and BGP-15 in Zucker-obese rats. Pathol Oncol Res. 2013 Jul;19(3):571-5. doi: 10.1007/s12253-013-9620-6. Epub 2013 May 3. PubMed PMID: 23640247.
2: Literati-Nagy Z, Tory K, Literáti-Nagy B, Kolonics A, Vígh L Jr, Vígh L, Mandl J, Szilvássy Z. A novel insulin sensitizer drug candidate-BGP-15-can prevent metabolic side effects of atypical antipsychotics. Pathol Oncol Res. 2012 Oct;18(4):1071-6. Epub 2012 Jun 30. PubMed PMID: 22743983.
3: Berkovich L, Sintov AC, Ben-Shabat S. Inhibition of cancer growth and induction of apoptosis by BGP-13 and BGP-15, new calcipotriene-derived vitamin D3 analogs, in-vitro and in-vivo studies. Invest New Drugs. 2013 Apr;31(2):247-55. doi: 10.1007/s10637-012-9839-1. Epub 2012 Jun 2. Erratum in: Invest New Drugs. 2013 Apr;31(2):490. PubMed PMID: 22661288.
4: Sarszegi Z, Bognar E, Gaszner B, Kónyi A, Gallyas F Jr, Sumegi B, Berente Z. BGP-15, a PARP-inhibitor, prevents imatinib-induced cardiotoxicity by activating Akt and suppressing JNK and p38 MAP kinases. Mol Cell Biochem. 2012 Jun;365(1-2):129-37. doi: 10.1007/s11010-012-1252-8. Epub 2012 Feb 14. PubMed PMID: 22350755.
5: Literáti-Nagy Z, Tory K, Literáti-Nagy B, Kolonics A, Török Z, Gombos I, Balogh G, Vígh L Jr, Horváth I, Mandl J, Sümegi B, Hooper PL, Vígh L. The HSP co-inducer BGP-15 can prevent the metabolic side effects of the atypical antipsychotics. Cell Stress Chaperones. 2012 Jul;17(4):517-21. doi: 10.1007/s12192-012-0327-5. Epub 2012 Feb 10. PubMed PMID: 22322357; PubMed Central PMCID: PMC3368033.
6: Gombos I, Crul T, Piotto S, Güngör B, Török Z, Balogh G, Péter M, Slotte JP, Campana F, Pilbat AM, Hunya A, Tóth N, Literati-Nagy Z, Vígh L Jr, Glatz A, Brameshuber M, Schütz GJ, Hevener A, Febbraio MA, Horváth I, Vígh L. Membrane-lipid therapy in operation: the HSP co-inducer BGP-15 activates stress signal transduction pathways by remodeling plasma membrane rafts. PLoS One. 2011;6(12):e28818. doi: 10.1371/journal.pone.0028818. Epub 2011 Dec 12. PubMed PMID: 22174906; PubMed Central PMCID: PMC3236211.
7: Literáti-Nagy B, Péterfai E, Kulcsár E, Literáti-Nagy Z, Buday B, Tory K, Mandl J, Sümegi B, Fleming A, Roth J, Korányi L. Beneficial effect of the insulin sensitizer (HSP inducer) BGP-15 on olanzapine-induced metabolic disorders. Brain Res Bull. 2010 Nov 20;83(6):340-4. doi: 10.1016/j.brainresbull.2010.09.005. Epub 2010 Sep 16. PubMed PMID: 20849938.
8: Berkovich L, Ben-Shabat S, Sintov AC. Induction of apoptosis and inhibition of prostate and breast cancer growth by BGP-15, a new calcipotriene-derived vitamin D3 analog. Anticancer Drugs. 2010 Jul;21(6):609-18. doi: 10.1097/CAD.0b013e328337f3e9. PubMed PMID: 20335794.
9: Nagy G, Szarka A, Lotz G, Dóczi J, Wunderlich L, Kiss A, Jemnitz K, Veres Z, Bánhegyi G, Schaff Z, Sümegi B, Mandl J. BGP-15 inhibits caspase-independent programmed cell death in acetaminophen-induced liver injury. Toxicol Appl Pharmacol. 2010 Feb 15;243(1):96-103. doi: 10.1016/j.taap.2009.11.017. Epub 2009 Nov 26. PubMed PMID: 19931551.
10: Literáti-Nagy B, Kulcsár E, Literáti-Nagy Z, Buday B, Péterfai E, Horváth T, Tory K, Kolonics A, Fleming A, Mandl J, Korányi L. Improvement of insulin sensitivity by a novel drug, BGP-15, in insulin-resistant patients: a proof of concept randomized double-blind clinical trial. Horm Metab Res. 2009 May;41(5):374-80. doi: 10.1055/s-0028-1128142. Epub 2009 Feb 12. PubMed PMID: 19214941.

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